molecular formula C16H21BN2O4 B1427350 ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate CAS No. 947191-19-7

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate

Cat. No.: B1427350
CAS No.: 947191-19-7
M. Wt: 316.2 g/mol
InChI Key: WGBOIRLHBDFLAS-UHFFFAOYSA-N
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Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate is a boronic ester-functionalized indazole derivative. Its structure comprises a 1H-indazole core substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and at the 3-position with an ethyl ester (Figure 1). The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The indazole scaffold is pharmacologically relevant, often serving as a bioisostere for purines or other heterocycles in drug discovery . Commercial availability from multiple suppliers (9 listed) underscores its utility as a building block in medicinal chemistry and materials science .

Biological Activity

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure features a boron-containing dioxaborolane moiety, which is known for its unique reactivity and ability to form stable complexes with various biomolecules. The molecular formula is C15H21BN2O2C_{15}H_{21}BN_2O_2, with a molecular weight of approximately 266.10 g/mol.

PropertyValue
Molecular FormulaC₁₅H₂₁BN₂O₂
Molecular Weight266.10 g/mol
CAS Number864774-69-6
Purity≥ 97%

The biological activity of this compound is primarily attributed to its interaction with various kinases involved in cellular signaling pathways. Preliminary studies suggest that it may act as a kinase inhibitor, potentially affecting pathways related to cancer progression and inflammation.

Kinase Inhibition

Research indicates that compounds with similar structures can inhibit key kinases such as GSK-3β and IKK-β. For instance, a study demonstrated that certain derivatives exhibited IC50 values ranging from 10 to 1314 nM against GSK-3β . Given the structural similarities, it is hypothesized that this compound may display comparable inhibitory effects.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its analogs:

1. Cytotoxicity Assays
In vitro assays using various cell lines (e.g., HT-22 and BV-2) have been conducted to evaluate cytotoxic effects. The results indicated that while some derivatives decreased cell viability at higher concentrations, others maintained cell viability up to 10 µM . This suggests a potential for selective toxicity against cancer cells while sparing normal cells.

2. Anti-inflammatory Activity
The compound's potential anti-inflammatory properties were assessed using lipopolysaccharide-induced models. It was found to suppress nitric oxide production and pro-inflammatory cytokines significantly . This positions the compound as a candidate for further exploration in inflammatory disease models.

3. Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the dioxaborolane moiety could enhance or diminish biological activity. For example, the introduction of specific alkyl groups has been shown to affect kinase inhibitory potency significantly .

Case Studies

In a notable case study involving similar compounds:

  • Compound A : Demonstrated effective inhibition of EGFR with IC50 values in the sub-micromolar range.
  • Compound B : Showed selective inhibition against mutant forms of kinases associated with various cancers.

These studies highlight the importance of structural modifications in developing potent inhibitors targeting specific pathways involved in disease progression.

Q & A

Basic Research Questions

Q. What is the synthetic significance of the dioxaborolane group in this compound, and how does it influence cross-coupling reactions?

The dioxaborolane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a boronate ester commonly used in Suzuki-Miyaura cross-coupling reactions. This moiety enables the compound to act as a nucleophilic partner, reacting with aryl or heteroaryl halides in the presence of palladium catalysts. The pinacol ester structure stabilizes the boron atom, enhancing shelf life and reducing hydrolysis sensitivity compared to free boronic acids. Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are often effective for indazole derivatives.
  • Solvent optimization : Dioxane or THF with aqueous bases (e.g., Na₂CO₃) under inert atmospheres are typical .

Q. What are standard protocols for characterizing this compound’s purity and structure?

Characterization involves:

  • NMR spectroscopy : ¹¹B NMR (~30 ppm for boronate esters) and ¹H/¹³C NMR to confirm indazole and ester substituents.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~330.2 g/mol based on analogous compounds ).
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>95% is typical for research-grade material).

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound when low yields or side products occur?

Contradictory results in coupling efficiency often arise from:

  • Steric hindrance : The indazole core and ester group may limit accessibility. Mitigation strategies include using bulkier ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
  • Base selection : K₃PO₄ or Cs₂CO₃ may improve reactivity over Na₂CO₃ in challenging substrates.
  • Data-driven optimization : Employ Design of Experiments (DoE) to systematically vary catalyst loading, solvent ratios, and temperature. Flow chemistry setups (e.g., microreactors) enhance reproducibility .

Q. What are the challenges in synthesizing this compound, and how can competing side reactions be minimized?

Synthesis typically involves Miyaura borylation of a halogenated indazole precursor. Key challenges include:

  • Regioselectivity : Ensuring boronation at the 5-position of the indazole. Directed ortho-metalation or protecting group strategies (e.g., tert-butyl carboxylates) may be required .
  • Ester stability : Ethyl carboxylates are prone to hydrolysis under basic conditions. Use anhydrous solvents and low-temperature reactions (<0°C during boronate formation) .

Q. How does the electronic nature of the indazole core affect the compound’s reactivity in cross-coupling versus other heterocyclic boronate esters?

The indazole’s electron-deficient aromatic system (due to the adjacent carboxylate) reduces boron electrophilicity compared to phenyl or furan derivatives. This necessitates:

  • Enhanced catalyst activation : Additives like TBAB (tetrabutylammonium bromide) improve transmetalation efficiency.
  • Longer reaction times : 12–24 hours for complete conversion vs. 2–6 hours for electron-rich substrates .

Methodological and Data-Driven Questions

Q. What analytical techniques are critical for detecting decomposition products during storage?

  • TLC monitoring : Use silica plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane).
  • FT-IR : Track boronate ester degradation (loss of B-O stretches at ~1350 cm⁻¹) .
  • Stability data : Under inert storage (-20°C, argon), the compound retains >90% purity for 6 months. Moisture exposure reduces stability to <30% in 48 hours .

Q. How can computational methods predict the compound’s behavior in novel reactions?

  • DFT calculations : Model transition states for Suzuki coupling to identify steric/electronic barriers.
  • Docking studies : Explore interactions with catalytic palladium centers. Software like Gaussian or ORCA is recommended .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A systematic comparison with structurally related compounds highlights key differences in reactivity, physicochemical properties, and applications:

Compound Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound 1H-Indazole 5-Bpin, 3-COOEt C₁₆H₂₁BN₂O₄ 316.16 (estimated) Combines indazole bioactivity with boronate cross-coupling capability .
Methyl 6-Bpin-1H-indazole-3-carboxylate 1H-Indazole 6-Bpin, 3-COOMe C₁₅H₁₉BN₂O₄ 302.14 Positional isomer (6-Bpin vs. 5-Bpin) may alter steric/electronic effects in reactions.
5-Bpin-1H-Indazole-3-carbonitrile 1H-Indazole 5-Bpin, 3-CN C₁₄H₁₆BN₃O₂ 269.11 Nitrile group enhances electron-withdrawing effects, potentially accelerating coupling reactions.
Ethyl 5-Bpin-furan-3-carboxylate Furan 5-Bpin, 3-COOEt C₁₃H₁₉BO₅ 274.10 Furan core lacks hydrogen-bonding capability, reducing solubility in polar media.
5-Bpin-1-Benzofuran-3-carboxylate Benzofuran 5-Bpin, 3-COOEt C₁₇H₂₁BO₅ 316.16 Benzofuran’s fused ring system increases rigidity compared to indazole.

Reactivity in Cross-Coupling Reactions

  • Steric Hindrance : The ethyl ester at the 3-position introduces steric bulk, which may slow coupling efficiency relative to smaller esters (e.g., methyl) or nitrile groups .
  • Substituent Position : In methyl 6-Bpin-1H-indazole-3-carboxylate , the shifted boronate group (6-position) may alter regioselectivity in coupling reactions compared to the target compound’s 5-Bpin substitution.

Physicochemical Properties

  • Solubility : The ethyl ester group enhances lipophilicity compared to methyl esters or nitriles, favoring solubility in organic solvents (e.g., THF, DMF) .
  • Thermal Stability : Boronic esters with aromatic cores (e.g., indazole, benzofuran) generally exhibit higher thermal stability than aliphatic variants, as evidenced by melting points of related compounds (e.g., 72–73°C for 5-Bpin-benzofuran ).

Preparation Methods

General Preparation Strategies

2.1. Suzuki–Miyaura Borylation of Halogenated Indazole Carboxylates

The most established method for synthesizing this compound is the palladium-catalyzed borylation of a halogenated indazole precursor, specifically ethyl 5-halo-1H-indazole-3-carboxylate, using bis(pinacolato)diboron as the boron source.

General Reaction Scheme:

$$
\text{Ethyl 5-halo-1H-indazole-3-carboxylate} + \text{bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, base}} \text{Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate}
$$

Key Reagents and Conditions:

  • Starting Material: Ethyl 5-bromo- or 5-chloro-1H-indazole-3-carboxylate
  • Boron Source: Bis(pinacolato)diboron
  • Catalyst: Palladium(II) acetate or similar
  • Ligand: Phosphine ligands (e.g., SPhos, XPhos)
  • Base: Potassium acetate, potassium carbonate, or similar
  • Solvent: 1,4-dioxane, dimethylformamide, or toluene
  • Temperature: 80–120°C
  • Time: 6–24 hours

2.2. Direct C–H Borylation (Less Common)

In some cases, direct C–H borylation using iridium or rhodium catalysts may be employed, but this is less common for indazole systems due to regioselectivity challenges and the need for directing groups.

Detailed Preparation Protocol

Example Procedure: Palladium-Catalyzed Borylation

Step Reagent/Condition Amount/Details
1 Ethyl 5-bromo-1H-indazole-3-carboxylate 1.0 mmol
2 Bis(pinacolato)diboron 1.2–1.5 mmol
3 Palladium(II) acetate (Pd(OAc)₂) 0.05 mmol (5 mol%)
4 SPhos (or other phosphine ligand) 0.10 mmol (10 mol%)
5 Potassium acetate 2.0 mmol
6 1,4-Dioxane 10 mL
7 Temperature 100°C
8 Reaction time 12–18 hours
9 Workup Aqueous extraction, organic solvent washing
10 Purification Silica gel column chromatography

Yield: Typically 60–85%, depending on substrate and conditions.

Reaction Data Table

Parameter Typical Value/Range
Starting material Ethyl 5-bromo-1H-indazole-3-carboxylate
Boron source Bis(pinacolato)diboron
Catalyst Pd(OAc)₂ (5 mol%)
Ligand SPhos (10 mol%)
Base Potassium acetate
Solvent 1,4-Dioxane
Temperature 100°C
Reaction time 12–18 hours
Isolated yield 60–85%

Research Findings and Notes

  • Substrate Scope: The method is tolerant of various functional groups on the indazole ring, though electron-withdrawing groups may slightly decrease yields.
  • Ligand Effects: Bulky, electron-rich phosphine ligands (SPhos, XPhos) improve yields and selectivity.
  • Base Selection: Potassium acetate is commonly used; potassium carbonate is an alternative.
  • Solvent Effects: 1,4-Dioxane is preferred for solubility and reaction efficiency, but dimethylformamide or toluene can also be used.
  • Purification: The crude product is typically purified by silica gel column chromatography using ethyl acetate/hexane mixtures.

Comparison of Preparation Methods

Method Catalyst Yield Regioselectivity Operational Simplicity
Pd-catalyzed borylation Pd(OAc)₂/SPhos 60–85% High High
Direct C–H borylation Ir/Rh complexes 30–60% Moderate Moderate

Properties

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O4/c1-6-21-14(20)13-11-9-10(7-8-12(11)18-19-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBOIRLHBDFLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947191-19-7
Record name 3-(Ethoxycarbonyl)-1H-indazole-5-boronic acid, pinacol ester
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate

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